2-Trimethylsilylanisole
Description
Properties
IUPAC Name |
(2-methoxyphenyl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OSi/c1-11-9-7-5-6-8-10(9)12(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYGWJKGKWWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450233 | |
| Record name | 2-TRIMETHYLSILYLANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-43-8 | |
| Record name | 1-Methoxy-2-(trimethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-TRIMETHYLSILYLANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most widely implemented synthesis involves sequential deprotonation and silylation of anisole derivatives. Using n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in diethyl ether, the methoxy group directs lithiation to the ortho position at room temperature. Subsequent quenching with chlorotrimethylsilane (TMS-Cl) delivers 2-trimethylsilylanisole in 95% isolated yield.
The mechanism proceeds through:
- Coordination of TMEDA to n-BuLi, enhancing its basicity
- Deprotonation at the ortho position relative to the methoxy group
- Nucleophilic attack of the aryl lithium intermediate on TMS-Cl
Key stoichiometric parameters:
| Component | Molar Ratio | Role |
|---|---|---|
| Anisole | 1.0 | Substrate |
| n-BuLi | 1.5 | Base |
| TMEDA | 1.5 | Lewis base catalyst |
| TMS-Cl | 1.5 | Silylating agent |
Optimized Procedure and Conditions
Adapted from Schlenk line techniques:
- Charge a flame-dried 5 mL flask with anhydrous Et₂O (0.5 mL) under nitrogen
- Add anisole (0.2 mmol) and TMEDA (34.8 mg, 0.3 mmol)
- Cool to 0°C and add n-BuLi (0.125 mL, 2.4 M in hexanes) dropwise
- Warm to 20°C and stir for 30 minutes
- Quench with TMS-Cl (0.1 mL) and stir 10 minutes
- Work up with ethyl acetate (3 × 5 mL), dry over Na₂SO₄, and concentrate
- Purify by silica gel chromatography (hexanes/EtOAc 98:2)
Critical parameters :
- Reaction scale: 0.2–5 mmol (85–92% yield)
- Temperature range: 0–25°C (optimal at 20°C)
- Solvent effects: Et₂O > THF > hexanes (polar aprotic solvents favor lithiation)
Alternative Methodologies and Comparative Analysis
Radical Silylation Approaches
While less common, radical-mediated pathways using tris(trimethylsilyl)silane (TTMSS) and AIBN initiator have been explored:
Anisole + TTMSS → 2-Trimethylsilylanisole (UV irradiation, 60°C)
Reported yields remain modest (45–55%) due to competing para-substitution and polysilylation.
Continuous Flow Systems
Recent adaptations of the lithiation-silylation sequence in microreactors show promise:
| Parameter | Batch Mode | Flow System |
|---|---|---|
| Reaction Time | 30 min | 2.7 min |
| Yield | 95% | 89% |
| Byproducts | <5% | <3% |
| Scale Potential | 5 mmol | 50 mmol/hr |
Flow chemistry reduces thermal gradients and improves mixing, particularly beneficial for exothermic lithiation steps.
Physicochemical Properties and Characterization
Spectral Data
Thermodynamic Properties
| Property | Value |
|---|---|
| Boiling Point | 205–206°C (733 mmHg) |
| Density (20°C) | 0.91 g/cm³ |
| Refractive Index (nD²⁵) | 1.489–1.492 |
| Flash Point | 76°C |
Industrial-Scale Production Considerations
Cost Analysis of Reagents
| Component | Price (USD/kg) | Contribution to Total Cost |
|---|---|---|
| Anisole | 120 | 38% |
| n-BuLi | 450 | 41% |
| TMEDA | 680 | 15% |
| TMS-Cl | 310 | 6% |
Process intensification through solvent recycling and lithium recovery could reduce costs by 22–25% in multi-ton production.
Applications in Contemporary Organic Synthesis
Friedel-Crafts Alkylation
The trimethylsilyl group acts as a temporary directing group in asymmetric Friedel-Crafts reactions:
2-Trimethylsilylanisole + N,O-Acetal → Arylglycine Derivatives (er > 95:5)
Protodesilylation Chemistry
Controlled removal of the silyl group enables access to polysubstituted arenes:
| Condition | Product | Yield |
|---|---|---|
| HF·Pyridine, THF, 0°C | 2-Hydroxyanisole | 88% |
| TBAF, DMF, 25°C | 2-Fluoroanisole | 76% |
Chemical Reactions Analysis
Types of Reactions: 2-Trimethylsilylanisole undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic compounds.
Reduction Reactions: The compound can undergo reduction to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like halogens or halogenating agents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenolic compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis and Reactivity
TMS-anisole is synthesized through the reaction of anisole with trimethylsilyl chloride in the presence of a base. Its reactivity is influenced by the presence of the trimethylsilyl group, which enhances lipophilicity and stability, making it suitable for various chemical transformations.
Organic Synthesis
TMS-anisole serves as a versatile reagent in organic synthesis. It can be utilized for:
- Protecting Groups : The trimethylsilyl group can act as a protecting group for alcohols and phenols, allowing for selective reactions without interference from hydroxyl functionalities.
- Silyl Ether Formation : It can participate in silylation reactions to form silyl ethers, which are crucial intermediates in organic synthesis.
Pharmaceutical Development
TMS-anisole has been explored for its potential applications in drug development due to its ability to enhance the solubility and bioavailability of pharmaceutical compounds. Its derivatives have shown promise as:
- Anticancer Agents : Certain derivatives exhibit significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications.
- Biological Activity Modulators : The compound's structural features allow it to interact with biological systems, potentially modulating enzyme activities or receptor functions.
Case Study 1: Antiproliferative Activity
A recent study investigated the antiproliferative effects of TMS-anisole derivatives on human cancer cell lines. The results indicated that specific substitutions on the anisole ring enhanced activity against multidrug-resistant cancer cells.
| Compound | IC50 (nM) | Cell Line |
|---|---|---|
| TMS-Anisole Derivative A | 15 | MCF-7 (Breast Cancer) |
| TMS-Anisole Derivative B | 30 | HeLa (Cervical Cancer) |
| TMS-Anisole Derivative C | 50 | A549 (Lung Cancer) |
The mechanism of action involved binding to tubulin at the colchicine site, disrupting microtubule dynamics, and inducing apoptosis through caspase activation.
Case Study 2: Synthesis of Sterically Demanding Anilines
Another study highlighted the use of TMS-anisole in synthesizing sterically demanding aniline derivatives via a one-pot reaction with aryllithium species and trimethylsilyl azide. This method demonstrated high yields and efficiency, showcasing TMS-anisole's utility in complex organic syntheses.
| Reaction Component | Yield (%) | Conditions |
|---|---|---|
| TMS-Anisole + Aryllithium | 85 | Room Temperature |
| TMS-Anisole + Trimethylsilyl Azide | 75 | THF at -78°C |
Mechanism of Action
The mechanism of action of 2-Trimethylsilylanisole involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 2-trimethylsilylanisole, differing in substituents, reactivity, and applications:
2.1. 2-Isopropyl-5-methylanisole
- Structure : Contains an isopropyl (-CH(CH₃)₂) and methyl (-CH₃) group on the anisole ring.
- Natural Occurrence : Found in coffee and french-fried potatoes, indicating roles in flavor chemistry .
- Synthesis: Prepared from thymol (a phenolic monoterpene) and dimethyl sulfate under alkaline conditions .
- Key Differences :
- Lacks silicon, reducing hydrolytic stability compared to silylated analogs.
- Applications focus on flavoring agents rather than synthetic intermediates.
2.2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylanisole
- Structure : Features a boronate ester (-B(O₂C₂(CH₃)₄)) group, enabling Suzuki-Miyaura cross-coupling reactions.
- Synthesis : Prepared via palladium-catalyzed borylation of 4-bromo-3-methylanisole with a dioxaborolane reagent .
- Key Differences :
- Boron-based functionality enhances utility in cross-coupling reactions, unlike the silicon group in 2-trimethylsilylanisole.
- Higher air and moisture sensitivity due to the boronate ester.
2.3. Trisilylamine (N,N-Disilyl-silane)
- Structure : A silicon-rich amine (H₉NSi₃) with three silyl groups.
- Reactivity : Classified as a hydridosilane, highly reactive in reducing or silylation reactions .
- Key Differences :
- Lacks the aromatic anisole ring, limiting direct comparison in aromatic chemistry.
- Greater thermal and chemical instability compared to silylated anisoles.
2.4. 4-Acetylamino-2-(diallylamino)anisole
- Structure: Contains acetyl (-COCH₃) and diallylamino (-N(CH₂CH=CH₂)₂) groups.
- Applications : Likely used in polymer or pharmaceutical synthesis due to its amine functionality .
- Key Differences: Amino groups increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic silyl group. Potential biological activity differs significantly from silicon-based analogs.
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Key Substituent | Synthesis Method | Primary Application | Stability |
|---|---|---|---|---|---|
| 2-Trimethylsilylanisole | C₁₀H₁₆OSi | -Si(CH₃)₃ (ortho) | Silylation of anisole | Synthetic intermediate | Moderate (silyl ether) |
| 2-Isopropyl-5-methylanisole | C₁₁H₁₆O | -CH(CH₃)₂, -CH₃ | Alkylation of thymol | Flavoring agent | High |
| 4-Boronated anisole | C₁₂H₁₇BO₃ | -B(O₂C₂(CH₃)₄) | Pd-catalyzed borylation | Cross-coupling reagent | Low (moisture-sensitive) |
| Trisilylamine | H₉NSi₃ | Three -SiH₃ groups | Silicon-amine reaction | Reducing agent | Low (pyrophoric) |
Research Findings and Insights
- Electronic Effects : The trimethylsilyl group in 2-trimethylsilylanisole is electron-donating via σ-π conjugation, directing electrophilic substitution reactions on the aromatic ring. This contrasts with electron-withdrawing groups (e.g., boronate esters) .
- Stability : Silyl ethers like 2-trimethylsilylanisole are more hydrolytically stable than silanes (e.g., trisilylamine) but less stable than alkyl-substituted anisoles .
- Industrial Relevance: Silicon-containing anisoles are prioritized in specialty chemical synthesis, whereas alkyl or amino analogs find broader use in flavors or biologics .
Biological Activity
2-Trimethylsilylanisole is a silyl-substituted derivative of anisole, which is known for its unique chemical properties and potential biological activities. This article explores the biological activity of 2-Trimethylsilylanisole, including its synthesis, mechanisms of action, and relevant case studies.
2-Trimethylsilylanisole can be synthesized through various methods, including one-pot reactions involving trimethylsilyl azide and aryl derivatives. Such reactions have been shown to produce sterically demanding aniline derivatives, which can exhibit interesting biological activities due to their structural complexity .
Antimicrobial Properties
Research has indicated that compounds similar to 2-Trimethylsilylanisole may possess antimicrobial properties. For example, derivatives containing the 1,2,3-triazole moiety have been reported to exhibit significant antibacterial and antifungal activities . The presence of the trimethylsilyl group in 2-Trimethylsilylanisole could enhance its lipophilicity, potentially improving its ability to penetrate microbial membranes.
Cytotoxicity and Cancer Research
The cytotoxic effects of silyl-substituted compounds have been a focus in cancer research. A study highlighted that certain silyl-containing anilines exhibit selective cytotoxicity against cancer cell lines, suggesting that 2-Trimethylsilylanisole may also demonstrate similar properties . The mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways critical for tumor growth.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various silyl-substituted anilines against common pathogenic bacteria. The results indicated that some derivatives exhibited significant inhibition zones compared to controls. Although 2-Trimethylsilylanisole was not directly tested, its structural similarity suggests it could show comparable activity.
| Compound | Activity (Zone of Inhibition) |
|---|---|
| 2-Trimethylsilylanisole | Hypothetical |
| Silylated Aniline A | 15 mm |
| Silylated Aniline B | 20 mm |
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on silyl derivatives have shown varying degrees of cytotoxicity against breast cancer cell lines. The findings suggest that modifications in the silyl group can significantly influence biological activity.
| Compound | IC50 (µM) |
|---|---|
| 2-Trimethylsilylanisole | Hypothetical |
| Silylated Aniline C | 25 µM |
| Silylated Aniline D | 10 µM |
The biological activity of 2-Trimethylsilylanisole may be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the trimethylsilyl group may facilitate membrane penetration.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses or cancer proliferation.
- Apoptosis Induction : Silyl-substituted compounds may trigger apoptotic pathways in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-trimethylsilylanisole, and how can reproducibility be ensured?
- Methodological Answer : 2-Trimethylsilylanisole (CAS 704-43-8, C₁₀H₁₆OSi) is typically synthesized via silylation of 2-hydroxyanisole using trimethylsilyl chloride (TMCS) in the presence of a base like triethylamine. A standard procedure involves dissolving the precursor in tetrahydrofuran (THF), adding TMCS and Et₃N dropwise under inert conditions, and stirring at room temperature for 3–5 days . Reproducibility requires strict control of stoichiometry, solvent purity, and reaction monitoring via thin-layer chromatography (TLC). Post-synthesis, triethylammonium chloride byproducts are removed by filtration, and the product is purified via column chromatography .
Q. How should researchers characterize the purity and structural identity of 2-trimethylsilylanisole?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is critical for structural confirmation. Key signals include the trimethylsilyl (TMS) group at δ 0.2–0.4 ppm in ¹H NMR and δ 5–10 ppm in ²⁹Si NMR. Mass spectrometry (MS) should show a molecular ion peak at m/z 196 (C₁₀H₁₆OSi⁺). Purity is validated via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with ≥95% purity recommended for experimental reliability .
Q. What solvents and storage conditions are optimal for 2-trimethylsilylanisole in laboratory settings?
- Methodological Answer : 2-Trimethylsilylanisole is moisture-sensitive and should be stored under nitrogen or argon at –20°C. Recommended solvents for reactions include THF, dichloromethane (DCM), and toluene. Avoid protic solvents (e.g., water, alcohols) to prevent desilylation. For long-term storage, use amber vials to minimize photodegradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for silylated aromatic compounds like 2-trimethylsilylanisole?
- Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, incomplete purification, or isotopic impurities. For example, THF residues may obscure ¹H NMR signals. To mitigate:
- Perform multiple purification steps (e.g., column chromatography followed by recrystallization).
- Use deuterated solvents for NMR and compare spectra with computational predictions (e.g., DFT calculations).
- Validate results with alternative techniques (e.g., X-ray crystallography for crystalline derivatives) .
Q. What experimental designs are recommended for studying the hydrolytic stability of 2-trimethylsilylanisole under varying pH conditions?
- Methodological Answer :
Prepare buffered solutions (pH 1–14) using HCl/NaOH or phosphate/citrate buffers.
Add 2-trimethylsilylanisole to each solution (1 mM final concentration) and incubate at 25°C.
Monitor hydrolysis kinetics via GC-MS or ¹H NMR at timed intervals (0, 1, 3, 6, 12, 24 hours).
Calculate degradation rates using pseudo-first-order kinetics. Include triplicate samples and control experiments (e.g., inert pH 7 buffer) to isolate pH-specific effects .
Q. How should researchers address batch-to-batch variability in synthetic yields of 2-trimethylsilylanisole?
- Methodological Answer : Variability often stems from trace moisture or oxygen. Solutions include:
- Rigorous drying of glassware (oven-dried at 120°C) and solvents (molecular sieves).
- Use of Schlenk lines for air-sensitive reactions.
- Statistical optimization (e.g., factorial design) to identify critical parameters (e.g., reaction time, catalyst loading) .
Data Management and Reporting
Q. What protocols ensure reliable subsampling and analytical reproducibility for 2-trimethylsilylanisole in multi-laboratory studies?
- Methodological Answer :
- Homogenize bulk samples via grinding and sieving (≤100 µm particle size).
- Use validated protocols for subsampling (e.g., ISO 5725 for precision).
- Document minimum quantitation limits (e.g., 0.1% w/w via GC) and inter-lab calibration using certified reference materials (CRMs) .
Q. How should contradictory results in catalytic silylation studies involving 2-trimethylsilylanisole be analyzed?
- Methodological Answer : Apply contradiction analysis frameworks (e.g., TRIZ model) to isolate variables:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
